3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science . This particular compound is known for its potential biological activities and is often used in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Comparison: 3-Amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
CAS No. |
649757-61-9 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(10(9)13)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
WUTUNBSVJIUXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)O |
Origin of Product |
United States |
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